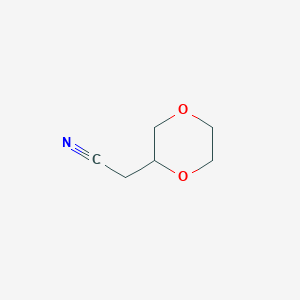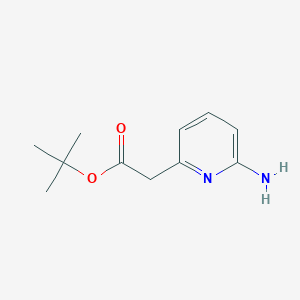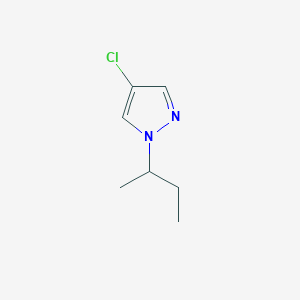
2-(1,4-Dioxan-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Dioxan-2-yl)acetonitrile is an organic compound with the molecular formula C6H9NO2 It is characterized by the presence of a dioxane ring attached to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dioxan-2-yl)acetonitrile typically involves the reaction of 1,4-dioxane with acetonitrile under specific conditions. One common method includes the use of a catalyst such as silver (Ag) in the presence of potassium persulfate (K2S2O8) to facilitate the reaction . The reaction is carried out in an aqueous medium under mild conditions, ensuring good functional group compatibility and a broad substrate scope.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions: 2-(1,4-Dioxan-2-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Amines and related compounds.
Substitution: Substituted nitriles and other derivatives.
科学的研究の応用
2-(1,4-Dioxan-2-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(1,4-Dioxan-2-yl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors. Additionally, the dioxane ring can participate in various chemical reactions, influencing the compound’s overall activity .
類似化合物との比較
1,4-Dioxane: A related compound with a similar dioxane ring structure but lacking the nitrile group.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Uniqueness: 2-(1,4-Dioxan-2-yl)acetonitrile is unique due to the combination of the dioxane ring and the nitrile group, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-(1,4-dioxan-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIDSHHHNNNBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824433-84-2 |
Source


|
| Record name | 1,4-dioxan-2-ylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can dioxane-acetonitrile mixtures be used to synthesize heterometallic complexes?
A1: Yes, research has shown that using a dioxane-acetonitrile mixture as a recrystallization solvent can lead to the formation of trinuclear heterometallic complexes. One example is the synthesis of Phen2Zn2Eu(μ3-OH)(OOCBut)4(OOCCF3)2 from the reaction of {[Eu(μ-OOCCF3)3(OH2)2]}n and [Phen2Zn2(µ-OOCBut)2(OOCBut)2] in dichloromethane followed by recrystallization from acetonitrile. []
Q2: What role does dioxane-acetonitrile play in the synthesis of fluorescent (benzyloxycarbonylamino)(aryl)methylphosphonates via the Suzuki-Miyaura reaction?
A2: Research indicates that a mixture of dioxane and water is a more effective solvent compared to dioxane, acetonitrile, chloroform, or acetonitrile/water mixtures when synthesizing these compounds using the Suzuki-Miyaura reaction. []
Q3: How do the spectroscopic properties of 4-hydroxythiazoles change in a dioxane-acetonitrile solvent system?
A4: While specific data for this binary mixture isn't available in the provided research, studies indicate that the fluorescence of 4-hydroxythiazoles is observable in various solvents, including 1,4-dioxane and acetonitrile. The highest quantum yield (Φ = 0.93) was observed in 1,4-dioxane for a specific 4-hydroxythiazole derivative. []
Q4: How does the solubility of quizalofop-p-ethyl vary in dioxane and acetonitrile compared to other solvents?
A5: Quizalofop-p-ethyl exhibits its highest solubility in 1,4-dioxane, followed by acetonitrile, compared to other tested solvents. This suggests that the compound's solubility is influenced by the solvent's properties. []
Q5: How effective are dioxane and acetonitrile in extracting opiates from hair samples compared to other solvents?
A6: Research shows that nonprotic solvents like dioxane and acetonitrile have a relatively low extraction rate for opiates from hair compared to alcohols and water. This suggests that the opiates' solubility and interactions with the hair matrix are influenced by the solvent's polarity and hydrogen bonding ability. []
Q6: How stable are engineered thermostable neutral proteases from Bacillus stearothermophilus in dioxane and acetonitrile?
A7: These enzymes show decreasing stability (indicated by C50 values) in the order of dioxane > acetonitrile. This suggests that acetonitrile has a stronger destabilizing effect on these enzymes compared to dioxane. []
Q7: Can the solvation behavior of coumarin derivatives in dioxane-acetonitrile mixtures be studied using computational methods?
A8: Yes, theoretical calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level of theory have been used to estimate the ground- and excited-state dipole moments, absorption and emission maxima, and HOMO-LUMO gap of coumarin derivatives in dioxane and acetonitrile solvents. These calculations provide insights into the solvation behavior of these compounds. []
Q8: What chromatographic techniques are suitable for separating S-Alk(en)yl-L-cysteine derivatives and their corresponding sulfoxide isomers in a dioxane-acetonitrile solvent system?
A9: Research suggests that High-Performance Liquid Chromatography (HPLC) using a quaternary solvent system with tetrahydrofuran, 1,4-dioxane, acetonitrile, and aqueous phosphate buffer can effectively separate these compounds. Optimization strategies like the "PRISMA" model and selective multisolvent gradient elution (SMGE) can be employed for optimal separation. []
Q9: How environmentally friendly is the use of dioxane and acetonitrile as solvents?
A10: According to a comprehensive environmental assessment framework, dioxane and acetonitrile are not environmentally preferable solvents. This suggests that their use should be minimized, and alternative solvents should be considered whenever possible. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2669363.png)


![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)
![3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol](/img/structure/B2669372.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669373.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)

![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)

